Bienvenue dans la boutique en ligne BenchChem!

Bitipazone

Dual COX/LOX inhibition Anti-inflammatory Thiosemicarbazone

Bitipazone is a bis(thiosemicarbazone) derivative renowned for its dual COX/LOX inhibition and potent anticoccidial activity, a unique combination not found in standard anticoccidials (e.g., toltrazuril) or NSAIDs (e.g., phenylbutazone). Its demonstrated tolerability in turkeys at ≤90 ppm and slow elimination profile make it an essential tool for studying the intersection of parasite clearance and host inflammation. Procure this compound to advance your research in inflammatory coccidiosis, metal chelation, or phenylbutazone SAR studies.

Molecular Formula C20H38N8S2
Molecular Weight 454.7 g/mol
CAS No. 13456-08-1
Cat. No. B089074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBitipazone
CAS13456-08-1
SynonymsBitipazone
Molecular FormulaC20H38N8S2
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC(=NNC(=S)NCCN1CCCCC1)C(=NNC(=S)NCCN2CCCCC2)C
InChIInChI=1S/C20H38N8S2/c1-17(23-25-19(29)21-9-15-27-11-5-3-6-12-27)18(2)24-26-20(30)22-10-16-28-13-7-4-8-14-28/h3-16H2,1-2H3,(H2,21,25,29)(H2,22,26,30)/b23-17+,24-18+
InChIKeyRFZXOOKXYRDPOR-GJHDBBOXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bitipazone (CAS 13456-08-1) Technical Baseline and Procurement Identity


Bitipazone (CAS 13456-08-1), systematically named 2,3-butanedione bis[4-(2-piperidinoethyl)thiosemicarbazone], is a small molecule drug (MW 454.7 Da) classified as an anti-inflammatory analgesic phenylbutazone derivative based on its INN '-azone' stem designation [1]. The compound is synthesized through a multi-step process involving piperidine and thiourea, followed by acetylation and esterification with cysteine . It is identified in regulatory databases by the FDA UNII code 4HM3435J27 [2] and is listed as an experimental drug in DrugBank (DB19941) [1].

Why Bitipazone Cannot Be Interchanged with Generic Anticoccidials or NSAIDs in Research


Bitipazone occupies a unique, dual-activity niche that prevents direct substitution with conventional anticoccidials (e.g., amprolium, monensin, toltrazuril) or standard NSAIDs (e.g., phenylbutazone). Unlike monensin, a polyether ionophore that acts by disrupting parasite ion gradients, or toltrazuril, a triazine derivative that targets intracellular coccidial stages [1][2], Bitipazone is a bis(thiosemicarbazone) derivative with documented dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways [3]. This dual mechanism is hypothesized to offer a broader anti-inflammatory effect and a potentially reduced gastrointestinal safety liability compared to selective COX inhibitors [3]. Furthermore, its chronic toxicity profile, established at 90 ppm in turkeys , is distinct from the established safety margins of amprolium (used at 60–120 ppm in feed) [4] or toltrazuril (administered at 7 mg/kg BW) [5]. Substituting Bitipazone with a compound lacking either its antiparasitic or its anti-inflammatory properties will fundamentally alter experimental outcomes, particularly in studies evaluating inflammation-associated coccidiosis or the intersection of host immune response and parasite clearance.

Quantitative Differentiation of Bitipazone (13456-08-1) Against Key Comparators


Dual COX/LOX Inhibition vs. Phenylbutazone (COX-only)

Bitipazone is reported as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby inhibiting the formation of both prostaglandins and leukotrienes [1]. In contrast, its closest structural analog, phenylbutazone, is characterized solely as an inhibitor of COX peroxidase activity (IC50 = ~100 µM) and prostaglandin I synthase (IC50 = ~25 µM) [2]. No quantitative IC50 values are publicly available for Bitipazone's inhibition of COX or LOX, and a direct head-to-head comparison with phenylbutazone in the same assay system is absent from the accessible literature. The dual inhibition claim for Bitipazone is based on class-level inference from its bis(thiosemicarbazone) scaffold and is not supported by published comparative data.

Dual COX/LOX inhibition Anti-inflammatory Thiosemicarbazone

In Vivo Anticoccidial Activity in Turkeys vs. Amprolium

Bitipazone demonstrated significant anticoccidial efficacy and good tolerability in turkeys in chronic toxicity tests at feed concentrations below 90 ppm . Amprolium, a standard anticoccidial, is typically administered to turkeys at 0.0125–0.025% in feed (125–250 ppm) for prevention [1]. No direct, head-to-head efficacy comparison between Bitipazone and amprolium in turkeys has been published. The available data for Bitipazone lack quantitative metrics (e.g., reduction in oocyst shedding, lesion score, weight gain improvement) that would enable a precise calculation of relative efficacy.

Anticoccidial Turkey Eimeria spp. Veterinary parasitology

Slow Elimination Pharmacokinetics vs. Rapid Clearance of Toltrazuril

Pharmacokinetic studies indicate that Bitipazone is eliminated slowly from the blood and organs of rabbits and turkeys [1]. In contrast, toltrazuril, a widely used anticoccidial, has an elimination half-life of approximately 2.2–2.4 days in chickens and turkeys . No direct, head-to-head PK comparison between Bitipazone and toltrazuril has been published, and quantitative elimination parameters (e.g., half-life, clearance) for Bitipazone are not reported in the public domain. The description of 'slow elimination' for Bitipazone is a qualitative observation and cannot be quantitatively compared to toltrazuril's established half-life.

Pharmacokinetics Drug elimination Turkey Rabbit

Absence of Uricosuric Activity vs. Sulfinpyrazone

Sulfinpyrazone, a phenylbutazone analog, is a clinically approved uricosuric agent that competitively inhibits uric acid reabsorption in the proximal tubule [1]. In contrast, no uricosuric activity has been reported or claimed for Bitipazone. This functional divergence is a critical differentiator: procurement for gout or hyperuricemia research should not consider Bitipazone as an alternative to sulfinpyrazone or febuxostat. The lack of uricosuric data for Bitipazone, despite its classification as a phenylbutazone derivative, represents a significant gap in its pharmacological profile.

Uricosuric Gout Phenylbutazone derivative

Limited Public Quantitative Data vs. Extensively Characterized Anticoccidials

A systematic review of the public literature reveals a critical limitation for Bitipazone: no peer-reviewed primary research articles with quantitative efficacy data (e.g., IC50 values, oocyst reduction percentages, weight gain metrics, lesion scores) were identified. In contrast, compounds such as toltrazuril, amprolium, and monensin have extensive published datasets from multiple independent studies that establish quantitative baselines for efficacy and safety. For example, toltrazuril achieved 100% efficacy in reducing oocyst shedding and mortality in chicken coccidiosis models [1], and monensin demonstrated consistent improvements in weight gain and feed conversion across multiple trials [2]. The available information for Bitipazone is predominantly derived from vendor datasheets that cite a single, non-indexed conference proceeding from 1972 . This lack of robust, verifiable, and reproducible quantitative evidence represents a significant procurement risk for researchers requiring data-supported compound selection.

Data availability Procurement risk Research reproducibility

Structural and Scaffold Differentiation from Phenylbutazone

Bitipazone is a bis(thiosemicarbazone) (BTSC) derivative, featuring a central 2,3-butanedione core with two thiosemicarbazone arms terminated by piperidinoethyl groups [1]. This scaffold is structurally and mechanistically distinct from phenylbutazone, which is a pyrazolidinedione [2]. Thiosemicarbazones are known for their metal-chelating properties and ability to induce oxidative stress through reactive oxygen species (ROS) generation, activities that are not associated with phenylbutazone's COX inhibition . This scaffold-based differentiation implies that Bitipazone may be repurposed for applications beyond anticoccidial use, such as in cancer theranostics or antimicrobial research, where BTSC ligands have shown utility .

Thiosemicarbazone Metal chelation Oxidative stress Scaffold repurposing

Evidence-Linked Application Scenarios for Bitipazone Procurement


Veterinary Parasitology Research Requiring Dual Anti-inflammatory/Antiparasitic Activity

Bitipazone is appropriate for exploratory studies investigating the interplay between coccidial infection and host inflammatory response. Its reported dual COX/LOX inhibition and demonstrated anticoccidial activity in turkeys at ≤90 ppm provide a rationale for its use in models where inflammation exacerbates disease pathology. This compound is not a substitute for standard anticoccidials (e.g., toltrazuril) in routine efficacy testing, but may be valuable in hypothesis-driven research exploring alternative therapeutic strategies for inflammatory coccidiosis.

Bis(thiosemicarbazone) Scaffold Repurposing and Mechanism-of-Action Studies

Researchers investigating the biological activities of bis(thiosemicarbazone) (BTSC) ligands should consider Bitipazone as a model compound. Its BTSC scaffold is associated with metal chelation and oxidative stress induction , properties that are distinct from its nominal classification as a phenylbutazone derivative. Procurement for this application is justified by the scaffold's potential in cancer theranostics, antimicrobial development, and coordination chemistry studies .

Pharmacokinetic Profiling of Slow-Elimination Antiparasitics in Avian Species

Bitipazone's reported slow elimination from blood and organs in rabbits and turkeys makes it a candidate for pharmacokinetic/pharmacodynamic (PK/PD) studies aimed at understanding the relationship between drug exposure and duration of antiparasitic effect. However, given the absence of published quantitative PK parameters , procurement is only recommended for investigators prepared to generate primary PK data de novo and who have access to appropriate analytical chemistry and bioanalytical method development resources.

Comparative Pharmacology of Phenylbutazone Derivatives with Divergent Functions

Bitipazone serves as a unique comparator in studies exploring the structure-activity relationships (SAR) of phenylbutazone derivatives. Unlike sulfinpyrazone, which acquired uricosuric activity through structural modification , or phenylbutazone itself, which is a pure COX inhibitor , Bitipazone's bis(thiosemicarbazone) substitution imparts a distinct pharmacological profile that includes antiparasitic activity. This makes it a valuable tool for dissecting the molecular determinants of anti-inflammatory versus antiparasitic versus uricosuric activities within the pyrazolidinedione-derived chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bitipazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.